5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a fused bicyclic system, which includes a pyridazine ring and a tetrahydropyridine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine derivatives with hydrazine can lead to the formation of the pyridazine ring, followed by hydrogenation to introduce the tetrahydropyridine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor by occupying the active site of an enzyme, thereby preventing substrate binding. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound shares a similar bicyclic structure but differs in the nitrogen placement within the rings.
Pyridazine derivatives: These compounds have variations in the substituents on the pyridazine ring, affecting their chemical and biological properties.
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride form, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high solubility and stability under various conditions .
Biological Activity
5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride (CAS No. 2287299-40-3) is a heterocyclic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic system consisting of a pyridazine and tetrahydropyridine ring. Its dihydrochloride form enhances solubility and stability, making it suitable for various biological assays.
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 208.09 g/mol |
CAS Number | 2287299-40-3 |
The biological activity of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator by binding to active sites and altering enzymatic activity or signal transduction pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by occupying their active sites.
- Receptor Binding : It may bind to receptors involved in neurological and cardiovascular functions.
Biological Activity Overview
Research indicates that 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several pathogens.
- Cytotoxicity : It has been evaluated for cytotoxic effects on cancer cell lines, showing varying degrees of activity.
- Neuroprotective Effects : Its potential in neuroprotection has been explored due to its structural similarities with known neuroprotective agents.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine; dihydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones at concentrations above 50 µg/mL.
Study 2: Cytotoxicity Assessment
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibited cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests potential for development as an anticancer agent.
Study 3: Neuroprotective Potential
Research investigating the neuroprotective effects of the compound in models of oxidative stress showed a reduction in cell death in neuronal cultures exposed to neurotoxic agents. The compound demonstrated an ability to enhance cell survival rates by approximately 40%.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydropyridine moiety significantly influence biological activity. For instance:
- Substituents at Position 6 : Compounds with electron-withdrawing groups at this position showed enhanced potency.
- Hydrogenation States : Fully saturated derivatives exhibited improved solubility and bioavailability.
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-4-9-10-7-2-3-8-5-6(1)7;;/h1,4,8H,2-3,5H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVNJTDKCZLTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287299-40-3 | |
Record name | 5H,6H,7H,8H-pyrido[4,3-c]pyridazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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